molecular formula C13H12BrNO2 B2640244 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 694465-29-7

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2640244
CAS No.: 694465-29-7
M. Wt: 294.148
InChI Key: OYGDDDSULIWSGE-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with a bromophenyl group at the 1-position, two methyl groups at the 2 and 5 positions, and a carboxylic acid group at the 3-position

Biochemical Analysis

Biochemical Properties

It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific functional groups present in the compound, such as the bromophenyl group and the carboxylic acid group .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in animal models have not been specifically studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-bromoaniline, followed by the formation of the pyrrole ring through a Paal-Knorr synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • 1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Uniqueness

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, or methyl analogs .

Properties

IUPAC Name

1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGDDDSULIWSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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